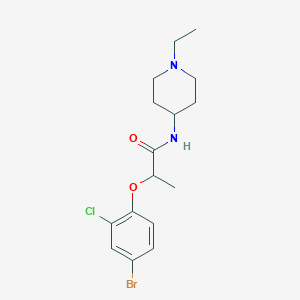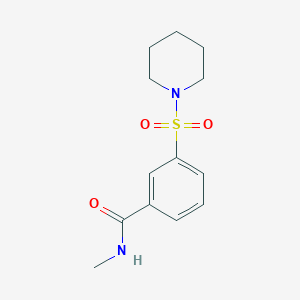
N-(3-chloro-4-fluorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-chloro-4-fluorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide involves multi-step chemical reactions, including palladium-catalyzed processes, hydrolysis, and amidation reactions. High-yield methods have been established, emphasizing the importance of specific substituent effects for enzyme potency and aqueous solubility (Schroeder et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through techniques like FT-IR, NMR, X-ray diffraction, and computational methods. These studies highlight the role of fluorophenyl groups and the impact of various substituents on the compound's conformation and physico-chemical properties (Jayarajan et al., 2019), (Mocilac et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving N-(3-chloro-4-fluorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide and its derivatives include acid-catalyzed transformations, cyclizations, and alkylation processes. These reactions lead to the formation of new heterocyclic systems and influence the compound's reactivity and potential applications (Stroganova et al., 2016).
Physical Properties Analysis
The physical properties of related compounds have been studied through crystallographic and conformational analyses, revealing differences in molecular conformations, aggregation processes, and hydrogen bonding interactions. These properties are essential for understanding the compound's behavior in different environments and potential applications (Özdemir et al., 2012).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are influenced by the compound's structure, substituents, and synthesis methods. Studies have shown that specific modifications can significantly affect the compound's chemical behavior, highlighting the importance of detailed chemical property analysis for the development of new materials and drugs (Wu, Lee, & Beak, 1996).
Applications De Recherche Scientifique
Medicinal Chemistry Applications
The development of selective and orally efficacious inhibitors of the Met kinase superfamily illustrates the potential of structurally similar compounds in targeting specific proteins involved in cancer progression. For example, the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) showcases the application of such compounds in creating potent inhibitors that demonstrate complete tumor stasis in vivo, highlighting the potential for related compounds in cancer therapy (Schroeder et al., 2009).
Material Science Applications
In the realm of materials science, the synthesis of new diphenylfluorene-based aromatic polyamides from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene is noteworthy. These polyamides exhibit remarkable solubility in organic solvents, high glass transition temperatures, and excellent thermal stability, indicating the potential of structurally related compounds in the development of high-performance polymers with advanced properties (Hsiao et al., 1999).
Synthetic Methodology Applications
The exploration of asymmetric deprotonation techniques, such as the use of s-BuLi/(-)-sparteine in generating enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, presents a compelling application in synthetic chemistry. This methodology affords high yields and enantiomeric excesses, demonstrating the utility of related structural frameworks in achieving precise stereochemical outcomes (Wu et al., 1996).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c16-11-9-10(5-6-12(11)17)18-15(20)19-7-1-3-13(19)14-4-2-8-21-14/h2,4-6,8-9,13H,1,3,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIODPILEPWMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4626292.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)
![3-(2-furylmethyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626309.png)



![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)


![{4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4626348.png)

![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)
![N-(4-isopropylphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4626363.png)
